(S)-(-)-1-Phenyl-1-propanol
Overview
Description
(S)-(-)-1-Phenyl-1-propanol is a chiral alcohol with the molecular formula C9H12O. It is characterized by the presence of a phenyl group attached to the first carbon of a propanol chain. This compound is notable for its enantiomeric purity, which is crucial in various applications, particularly in the pharmaceutical industry where the specific stereochemistry can significantly influence biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(-)-1-Phenyl-1-propanol can be synthesized through several methods:
Asymmetric Reduction: One common method involves the asymmetric reduction of acetophenone using chiral catalysts or reducing agents. For instance, the use of chiral oxazaborolidine catalysts in the presence of borane can yield this compound with high enantiomeric excess.
Enzymatic Reduction: Another method is the enzymatic reduction of acetophenone using alcohol dehydrogenases, which can selectively produce the (S)-enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high yields and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-1-Phenyl-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce 1-phenyl-1-propanone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to 1-phenyl-1-propanamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), PCC.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 1-Phenyl-1-propanone.
Reduction: 1-Phenyl-1-propanamine.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
(S)-(-)-1-Phenyl-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in stereoselective biotransformations.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific enantiomeric forms for efficacy.
Industry: In the fragrance and flavor industry, this compound is used to produce enantiomerically pure compounds that contribute to the desired sensory properties of products.
Mechanism of Action
The mechanism of action of (S)-(-)-1-Phenyl-1-propanol largely depends on its application. In enzymatic reactions, it acts as a substrate that undergoes stereoselective transformations. The molecular targets and pathways involved include:
Enzyme Binding: The compound binds to the active site of enzymes, where its specific stereochemistry allows for selective catalysis.
Pathways: In biological systems, it may participate in metabolic pathways involving alcohol dehydrogenases and other enzymes that process chiral alcohols.
Comparison with Similar Compounds
®-(+)-1-Phenyl-1-propanol: The enantiomer of (S)-(-)-1-Phenyl-1-propanol, which has different biological activities and applications.
1-Phenyl-2-propanol: A structural isomer with different chemical properties and uses.
1-Phenyl-1-butanol: Another homologous compound with a longer carbon chain.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its enantiomeric purity is crucial in applications where the (S)-enantiomer is required for desired activity, such as in pharmaceuticals and chiral synthesis.
Properties
IUPAC Name |
(1S)-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUQAZSOFZSPHD-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370542 | |
Record name | (S)-(-)-1-Phenyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-87-6 | |
Record name | (S)-1-Phenylpropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(-)-1-Phenyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-1-Phenyl-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-(-)-1-Phenyl-1-propanol behave in chiral resolution processes?
A1: this compound has been successfully resolved from its racemic mixture using lipase-catalyzed enantioselective esterification [, ]. This method takes advantage of the enzyme's preference for binding to and reacting with one enantiomer over the other. Factors influencing the efficiency of this resolution include the specific type of lipase employed, the acyl donor used in the esterification reaction, the organic solvent, and reaction conditions like temperature []. For instance, Novozym 435 exhibited high enantioselectivity, and using toluene as the solvent with lauric acid as the acyl donor at 50°C yielded an enantiomeric excess (ee) of 95% for the (S)-enantiomer [].
Q2: What are the key structural characteristics of this compound?
A2: this compound, also known as (S)-α-ethylbenzenemethanol, possesses the molecular formula C9H12O. Its structure consists of a benzene ring attached to a propanol chain where the hydroxyl group is located on the first carbon. This chiral center gives rise to the (R) and (S) enantiomers.
Q3: Are there computational studies exploring the interactions of this compound with chiral selectors?
A3: Yes, density functional theory (DFT) has been employed to investigate the inclusion complexes formed between cyclic decapeptides and the enantiomers of 1-Phenyl-1-propanol []. Such studies provide valuable insights into the binding affinities and molecular interactions that govern chiral recognition.
Q4: What insights can be gained from the binding free energies of this compound with chiral stationary phases?
A4: Research has shown that the binding free energy difference between a chiral stationary phase, like CCOF6, and the enantiomers of 1-Phenyl-1-propanol can be correlated with the selectivity factor for those enantiomers []. This suggests that a larger absolute value of the binding free energy difference generally corresponds to a higher selectivity factor, although it does not directly translate to better resolution []. Computational methods, like those employed in the ORCA program, offer a way to accurately calculate these binding free energies, especially when solvation effects are considered [].
Q5: Has this compound been utilized in asymmetric synthesis reactions?
A5: Yes, this compound has been synthesized via the catalytic enantioselective addition of diethylzinc to benzaldehyde in the presence of (2S)-(-)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB] as a chiral catalyst [, ]. This reaction highlights the utility of this compound as a building block in the construction of more complex chiral molecules.
Q6: Beyond esterification, are there other methods for separating this compound enantiomers?
A6: Research has explored the use of methyl-β-cyclodextrin as an extractant in a membrane reactor system for separating (R,S)-1-Phenyl-1-propanol enantiomers produced via lipase-catalyzed ester hydrolysis []. This approach combines enzymatic resolution with membrane separation techniques, offering an alternative method for obtaining enantiomerically pure this compound.
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